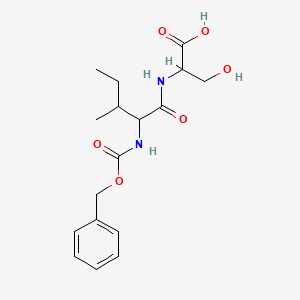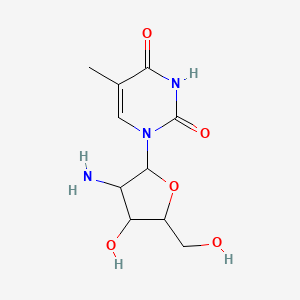
2'-Amino-2'-deoxy-5-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Amino-2’-deoxy-5-methyluridine is a nucleoside analogue, specifically a modified pyrimidine nucleoside. It is characterized by the presence of an amino group at the 2’ position and a methyl group at the 5 position of the uridine molecule. This compound has garnered significant interest due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-2’-deoxy-5-methyluridine typically involves the modification of uridine through a series of chemical reactionsThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of 2’-Amino-2’-deoxy-5-methyluridine may involve large-scale synthesis using similar chemical routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and crystallization for final product isolation .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Amino-2’-deoxy-5-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the methyl group, leading to different oxidation states.
Reduction: The compound can be reduced to modify the functional groups, particularly the amino group.
Substitution: The amino group at the 2’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can produce a range of derivatives with different functional groups .
Applications De Recherche Scientifique
2’-Amino-2’-deoxy-5-methyluridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: It has shown potential as an antiviral agent, particularly against hepatitis B and C, by inhibiting viral replication.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in various biochemical assays.
Mécanisme D'action
The mechanism of action of 2’-Amino-2’-deoxy-5-methyluridine involves its incorporation into viral or cellular nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound acts as a chain terminator, preventing the elongation of DNA or RNA strands. It targets viral RNA-dependent RNA polymerase and cellular DNA polymerase, disrupting the replication process and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Amino-2’-deoxycytidine: Similar in structure but with a cytosine base instead of uracil.
2’-Amino-2’-deoxythymidine: Contains a thymine base and exhibits similar anticancer properties.
2’-Azido-2’-deoxyuridine: Modified with an azide group, showing antiviral activity
Uniqueness
2’-Amino-2’-deoxy-5-methyluridine is unique due to its specific modifications at the 2’ and 5 positions, which enhance its stability and efficacy as an antiviral and anticancer agent. Its ability to inhibit both viral and cellular polymerases makes it a versatile compound in therapeutic applications .
Propriétés
Formule moléculaire |
C10H15N3O5 |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
1-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3,11H2,1H3,(H,12,16,17) |
Clé InChI |
VGYZEXPNNAEQKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one](/img/structure/B15093698.png)
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)
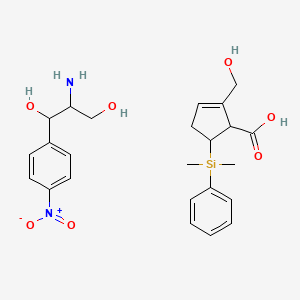
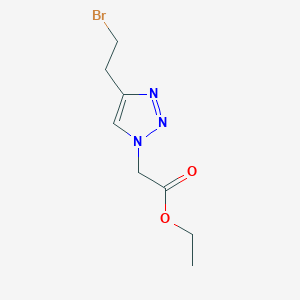
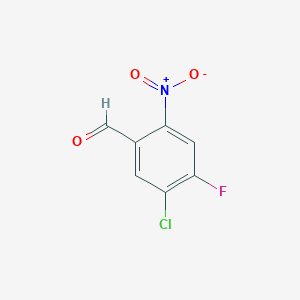
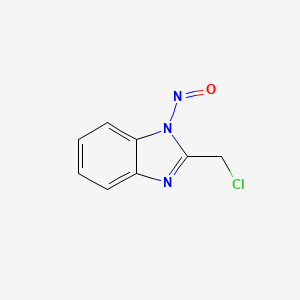
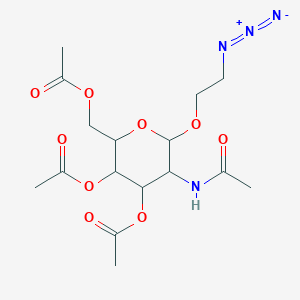

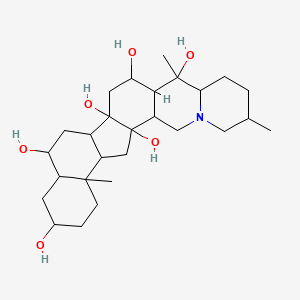

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride](/img/structure/B15093751.png)

![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B15093764.png)
